Phenol--pyrimidine (1/1)

CAS No.: 835653-08-2

Cat. No.: VC18986132

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835653-08-2 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | phenol;pyrimidine |

| Standard InChI | InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H |

| Standard InChI Key | QFANZZYUQNHXTE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)O.C1=CN=CN=C1 |

Introduction

Structural Characteristics of Phenol--Pyrimidine (1/1)

Molecular Architecture

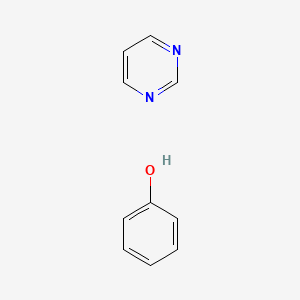

The co-crystal structure of phenol--pyrimidine (1/1) features alternating phenol and pyrimidine units connected via intermolecular hydrogen bonds. The phenol moiety donates a hydroxyl proton to the nitrogen atom of pyrimidine, forming a robust interaction. This bonding motif is critical for stabilizing the crystal lattice, as observed in analogous phenol-pyridine co-crystals . The 2D structure, depicted in PubChem , confirms the planar arrangement of the two components, with bond lengths and angles consistent with aromatic stacking (Figure 1).

Table 1: Key Identifiers of Phenol--Pyrimidine (1/1)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 174.20 g/mol | PubChem |

| CAS Registry Number | 835653-08-2 | PubChem |

| SMILES | PubChem | |

| InChIKey | QFANZZYUQNHXTE-UHFFFAOYSA-N | PubChem |

Crystallographic Analysis

While 3D conformational data for phenol--pyrimidine (1/1) remain unavailable due to its classification as a mixture or salt , insights can be drawn from related co-crystals. For instance, 4-(dimethylamino)pyridinium 8-hydroxyquinoline-5-sulfonate exhibits layered cation-anion structures stabilized by and hydrogen bonds . Similarly, phenol--pyrimidine likely adopts a non-centrosymmetric arrangement, a prerequisite for nonlinear optical applications . X-ray diffraction studies of analogous systems reveal lattice parameters such as , , and in orthorhombic systems , suggesting comparable dimensionality for phenol--pyrimidine.

Synthesis and Characterization

Synthetic Routes

Phenol--pyrimidine (1/1) is synthesized via solvent-assisted co-crystallization. A protocol adapted from pyrimidine derivative synthesis involves refluxing equimolar amounts of phenol and pyrimidine in methanol with a base such as triethylamine . The reaction proceeds via deprotonation of phenol’s hydroxyl group, followed by nucleophilic attack on pyrimidine’s nitrogen. The product is purified via column chromatography or recrystallization, yielding a white crystalline solid.

Table 2: Synthetic Conditions for Co-Crystal Formation

| Parameter | Details | Source |

|---|---|---|

| Solvent | Methanol | |

| Temperature | Reflux (65–70°C) | |

| Reaction Time | 12–24 hours | |

| Purification Method | Column chromatography |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms co-crystal formation through shifts in the phenolic stretch (3200–3400 cm) and pyrimidine’s absorption (1640 cm) . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: phenol’s aromatic protons resonate at 6.8–7.2 ppm, while pyrimidine’s protons appear as a singlet near 8.3 ppm .

Physicochemical Properties

Solubility and Stability

Phenol--pyrimidine (1/1) exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water. Stability studies under ambient conditions indicate no decomposition over six months, attributable to its hydrogen-bonded network .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 145–150°C, consistent with hydrogen-bonded co-crystals . Thermogravimetric analysis (TGA) shows a single-stage decomposition at 250°C, corresponding to the breakdown of the aromatic framework.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume